Cas no 64890-06-8 (7-Nitro-2-phenyl-1h-indole)

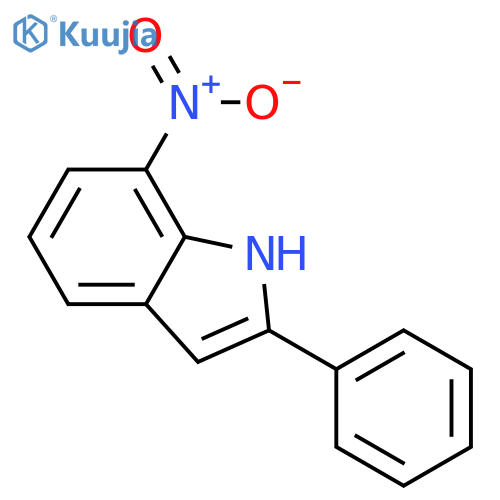

7-Nitro-2-phenyl-1h-indole structure

商品名:7-Nitro-2-phenyl-1h-indole

CAS番号:64890-06-8

MF:C14H10N2O2

メガワット:238.241403102875

MDL:MFCD18449942

CID:1683128

PubChem ID:12348886

7-Nitro-2-phenyl-1h-indole 化学的及び物理的性質

名前と識別子

-

- 1H-Indole, 7-nitro-2-phenyl-

- 7-nitro-2-phenyl-1H-indole

- SB38123

- DTXSID10493121

- DA-17904

- CS-0341749

- 64890-06-8

- MFCD18449942

- 7-Nitro-2-phenyl-1h-indole

-

- MDL: MFCD18449942

- インチ: InChI=1S/C14H10N2O2/c17-16(18)13-8-4-7-11-9-12(15-14(11)13)10-5-2-1-3-6-10/h1-9,15H

- InChIKey: ZQFKMEVQELHDEV-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)C2=CC3=C(C(=CC=C3)[N+](=O)[O-])N2

計算された属性

- せいみつぶんしりょう: 238.0743

- どういたいしつりょう: 238.074227566g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 309

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 61.6Ų

じっけんとくせい

- PSA: 58.93

7-Nitro-2-phenyl-1h-indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0683-500mg |

7-Nitro-2-phenyl-1H-indole |

64890-06-8 | 96% | 500mg |

4655.75CNY | 2021-05-08 | |

| Chemenu | CM146606-1g |

7-nitro-2-phenyl-1H-indole |

64890-06-8 | 95% | 1g |

$830 | 2021-08-05 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0683-5g |

7-Nitro-2-phenyl-1H-indole |

64890-06-8 | 96% | 5g |

33904.74CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0683-500mg |

7-Nitro-2-phenyl-1H-indole |

64890-06-8 | 96% | 500mg |

¥4800.42 | 2025-01-22 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1412419-50mg |

7-Nitro-2-phenyl-1H-indole |

64890-06-8 | 96% | 50mg |

¥1894.00 | 2024-05-05 | |

| eNovation Chemicals LLC | D968952-250mg |

7-Nitro-2-phenyl-1H-indole |

64890-06-8 | 95% | 250mg |

$370 | 2025-02-26 | |

| Crysdot LLC | CD11079980-1g |

7-Nitro-2-phenyl-1H-indole |

64890-06-8 | 95+% | 1g |

$880 | 2024-07-18 | |

| eNovation Chemicals LLC | D968952-50mg |

7-Nitro-2-phenyl-1H-indole |

64890-06-8 | 95% | 50mg |

$190 | 2025-02-26 | |

| eNovation Chemicals LLC | D968952-5g |

7-Nitro-2-phenyl-1H-indole |

64890-06-8 | 95% | 5g |

$4475 | 2025-02-26 | |

| eNovation Chemicals LLC | D968952-500mg |

7-Nitro-2-phenyl-1H-indole |

64890-06-8 | 95% | 500mg |

$610 | 2025-02-26 |

7-Nitro-2-phenyl-1h-indole 関連文献

-

1. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

64890-06-8 (7-Nitro-2-phenyl-1h-indole) 関連製品

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

推奨される供給者

Amadis Chemical Company Limited

(CAS:64890-06-8)7-Nitro-2-phenyl-1h-indole

清らかである:99%

はかる:1g

価格 ($):639.0